molecular formula C13H8ClFO2 B6340797 6-Chloro-2-(2-fluorophenyl)benzoic acid CAS No. 1214357-16-0

6-Chloro-2-(2-fluorophenyl)benzoic acid

Cat. No.: B6340797
CAS No.: 1214357-16-0
M. Wt: 250.65 g/mol
InChI Key: MPUJKLMPGNWEBF-UHFFFAOYSA-N
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Description

6-Chloro-2-(2-fluorophenyl)benzoic acid is a halogen-substituted benzoic acid derivative serving as a versatile synthetic intermediate in medicinal chemistry and agrochemical research. Ortho-chloro- and fluoro- substituted benzoic acids are recognized as key precursors for developing agrochemicals, pharmaceuticals, and other specialized products . The specific spatial arrangement of the chlorine and fluorine atoms on the biphenyl scaffold is particularly valued for its potential to influence molecular conformation and engage in specific intramolecular interactions, which can be critical for binding to biological targets . Researchers utilize this compound and its analogs as building blocks in the synthesis of more complex molecules, such as MDM2-p53 interaction inhibitors for cancer therapeutics . The compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to verify the specific CAS number (currently listed in some databases as 1214362-35-2, which may correspond to a structural isomer) and physicochemical properties prior to use.

Properties

IUPAC Name

2-chloro-6-(2-fluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-10-6-3-5-9(12(10)13(16)17)8-4-1-2-7-11(8)15/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUJKLMPGNWEBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=CC=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673459
Record name 3-Chloro-2'-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214357-16-0
Record name 3-Chloro-2'-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(2-fluorophenyl)benzoic acid typically involves the introduction of chloro and fluoro substituents onto the benzoic acid framework. One common method is the halogenation of 2-(2-fluorophenyl)benzoic acid using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective chlorination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control is crucial to ensure the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(2-fluorophenyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts or reduced to form alcohol derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of base and organoboron reagents.

Major Products Formed

    Substitution Products: Derivatives with different functional groups replacing the chloro or fluoro groups.

    Oxidation Products: Carboxylate salts or quinones.

    Reduction Products: Alcohol derivatives or partially reduced benzoic acids.

    Coupling Products: Biaryl compounds with extended aromatic systems.

Scientific Research Applications

6-Chloro-2-(2-fluorophenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the synthesis of drug candidates targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(2-fluorophenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of chloro and fluoro substituents can influence the compound’s binding affinity and specificity towards its targets, thereby affecting its overall biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds are structurally related to 6-chloro-2-(2-fluorophenyl)benzoic acid, differing in substituent positions, functional groups, or additional moieties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Features Key Applications/Properties
2-Chloro-6-fluorobenzoic acid C₇H₄ClFO₂ 174.56 Cl (position 2), F (position 6) on benzoic acid ring Intermediate in drug synthesis; crystallographic stability studied .
2-Amino-6-chloro-3-fluorobenzoic acid C₇H₅ClFNO₂ 203.57 Cl (position 6), F (position 3), NH₂ (position 2) Potential building block for bioactive molecules; amino group enhances hydrogen bonding .
5-Chloro-2,4-difluorobenzoic acid C₇H₃ClF₂O₂ 192.55 Cl (position 5), F (positions 2 and 4) High halogen density improves lipophilicity; used in agrochemicals .
2-(4-Chloro-2-methylphenyl)-6-fluorobenzoic acid C₁₄H₁₀ClFO₂ 264.68 F (position 6), 4-Cl-2-methylphenyl group (position 2) Methyl group increases steric bulk; explored in medicinal chemistry .
6-Chloro-2-fluoro-3-methylbenzoyl chloride C₈H₅Cl₂FO 207.03 Cl (position 6), F (position 2), methyl (position 3), reactive acyl chloride group Precursor for amide/ester synthesis; high reactivity due to Cl⁻ leaving group .

Physicochemical Properties

  • Solubility : The biphenyl system in this compound reduces aqueous solubility compared to simpler derivatives like 2-chloro-6-fluorobenzoic acid. Halogen substituents increase hydrophobicity, favoring organic solvents (e.g., DMSO, THF) .
  • Melting Point: Derivatives with polar groups (e.g., –NH₂ in 2-amino-6-chloro-3-fluorobenzoic acid) exhibit higher melting points due to hydrogen bonding, whereas methyl or phenyl groups lower melting points .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-chloro-2-(2-fluorophenyl)benzoic acid, and how can purity be optimized?

  • Synthesis : A common approach involves Suzuki-Miyaura coupling between 6-chloro-2-bromobenzoic acid and 2-fluorophenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol/water) .
  • Purity Optimization : Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >98% purity. Monitor by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What analytical techniques are critical for characterizing this compound?

  • Structural Confirmation :

  • NMR : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., fluorine at C2, chlorine at C6) .
  • Mass Spectrometry : High-resolution MS (ESI+) to confirm molecular ion [M+H]⁺ (e.g., m/z 265.02 for C₁₃H₈ClFO₂) .
    • Purity Assessment : HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, Cl, F) .

Q. How does the compound behave in common organic reactions?

  • Nucleophilic Substitution : The chlorine atom at C6 can undergo substitution with amines (e.g., NH₃/EtOH, 80°C) to yield amide derivatives .
  • Decarboxylation : Under strong acidic conditions (H₂SO₄, Δ), the carboxylic acid group may decarboxylate to form 6-chloro-2-(2-fluorophenyl)benzene .

Advanced Research Questions

Q. What strategies resolve contradictions in solubility data for this compound?

  • Issue : Discrepancies in reported solubility in DMSO (e.g., 10–50 mg/mL).
  • Resolution :

  • Temperature Control : Solubility increases at 40–50°C but may degrade the compound; use inert atmosphere .
  • Co-solvents : Add 10% ethanol to enhance solubility without altering reactivity .
    • Validation : Conduct parallel experiments with standardized DMSO batches and report via UV-Vis spectroscopy .

Q. How can mechanistic studies elucidate the role of fluorine in stabilizing intermediates?

  • Approach :

  • Kinetic Isotope Effects (KIE) : Replace 19^{19}F with 18^{18}F to track electronic effects during substitution reactions .
  • DFT Calculations : Model transition states to compare activation energies for fluorinated vs. non-fluorinated analogs .
    • Key Insight : Fluorine’s electron-withdrawing effect stabilizes carbocation intermediates in SN1 pathways, reducing side reactions .

Q. What methodologies assess the compound’s biological activity in enzyme inhibition assays?

  • Experimental Design :

  • Target Enzymes : Test against COX-2 or cytochrome P450 isoforms due to structural similarity to known inhibitors .
  • Assay Conditions : Use fluorogenic substrates (e.g., resorufin-based) in pH 7.4 buffer (37°C, 1 h) .
    • Data Interpretation : Compare IC₅₀ values with controls (e.g., aspirin for COX-2) and validate via Lineweaver-Burk plots .

Q. How can conflicting cytotoxicity data in cancer cell lines be reconciled?

  • Hypothesis : Variability may stem from differential membrane permeability or metabolic activation.
  • Methodology :

  • Cellular Uptake : Quantify intracellular concentrations via LC-MS/MS after 24h exposure .
  • Metabolite Profiling : Identify active metabolites (e.g., glucuronidated forms) using HILIC chromatography .
    • Statistical Analysis : Apply ANOVA to compare IC₅₀ across cell lines (e.g., MCF-7 vs. HeLa) .

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